2-(Bromomethyl)-6-isocyanopyridine
CAS No.:
Cat. No.: VC13576347
Molecular Formula: C7H5BrN2
Molecular Weight: 197.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrN2 |
|---|---|
| Molecular Weight | 197.03 g/mol |
| IUPAC Name | 2-(bromomethyl)-6-isocyanopyridine |
| Standard InChI | InChI=1S/C7H5BrN2/c1-9-7-4-2-3-6(5-8)10-7/h2-4H,5H2 |
| Standard InChI Key | GJTPBNBLSCHBAQ-UHFFFAOYSA-N |
| SMILES | [C-]#[N+]C1=CC=CC(=N1)CBr |
| Canonical SMILES | [C-]#[N+]C1=CC=CC(=N1)CBr |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s molecular formula is C₇H₅BrN₂, with a molecular weight of 197.032 g/mol . Key structural features include:
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Pyridine ring: Provides aromatic stability and directs regioselective reactions.
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Bromomethyl group (-CH₂Br): A potent alkylating agent susceptible to nucleophilic substitution.
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Isocyanide group (-NC): A highly reactive moiety enabling Ugi and Passerini reactions .
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅BrN₂ | |
| Molecular Weight | 197.032 g/mol | |
| Purity | 90% | |
| SMILES | [C-]#[N+]C1=CC=CC(CBr)=N1 | |
| InChI Key | [C-]#[N+]C1=CC=CC(CBr)=N1 |
Spectroscopic Data
While specific spectral data for 2-(bromomethyl)-6-isocyanopyridine is limited in the provided sources, analogous compounds like 2-bromo-6-isocyanopyridine exhibit characteristic IR stretches for the isocyanide group (~2150 cm⁻¹) and ¹H NMR resonances for pyridine protons (δ 7.5–8.5 ppm) . The bromomethyl group typically shows a triplet near δ 4.5 ppm in ¹H NMR due to coupling with adjacent protons .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 2-(bromomethyl)-6-isocyanopyridine involves two key steps:
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Bromomethylation: 2,6-Dimethylpyridine undergoes radical bromination using dibromohein (DBDMH) or N-bromosuccinimide (NBS) to yield 2-(bromomethyl)-6-methylpyridine .
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Isocyanide Introduction: The methyl group at position 6 is converted to an isocyanide via formamide dehydration or Hofmann isocyanide synthesis .
Key Reaction:
Reactivity Profile
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Nucleophilic Substitution: The bromomethyl group reacts with amines, thiols, or alkoxides to form C-N, C-S, or C-O bonds .
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Multicomponent Reactions: The isocyanide participates in Ugi reactions, forming peptidomimetics or heterocycles .
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Coordination Chemistry: The pyridine nitrogen and isocyanide group act as ligands for transition metals (e.g., Rh, Pd) .
Applications in Organic Synthesis
Medicinal Chemistry
2-(Bromomethyl)-6-isocyanopyridine is a precursor to carfentanil analogues, leveraging its ability to introduce arylpiperidine motifs via MCRs . For example:
Materials Science
The compound facilitates the synthesis of macrocyclic ligands for catalysis. For instance, 2,6-bis(bromomethyl)pyridine derivatives form tridentate ligands for Rh-catalyzed hydroformylation .
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